REV1/UBM2 Inhibitor

REV1 UBM2 domain ubiquitin-binding motif orthosteric inhibition

REV1/UBM2 Inhibitor (MLAF50, CAS 1417653-96-3) is the first small molecule to orthosterically target the REV1 UBM2 ubiquitin-binding domain (Kd = 37 μM, SPR), competitively blocking REV1-ubiquitin interaction and preventing chromatin recruitment at DNA damage sites. Unlike JH-RE-06 (REV1-REV7 interface inhibitor, Kd = 0.42 μM) or CT/RIR inhibitors (Kd ≈ 21 μM), MLAF50 acts upstream of polymerase scaffolding, enabling pathway-specific dissection of mutagenic TLS. Validated in U2OS cells: ~10-fold clonogenic survival reduction with cisplatin co-treatment at 50 μM; ~2-fold HPRT mutagenesis reduction post-UVC. This tool compound is essential for distinguishing chromatin recruitment effects from Polζ blockade phenotypes. For research use only.

Molecular Formula C19H18I2N2O4
Molecular Weight 592.17
Cat. No. B1193543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREV1/UBM2 Inhibitor
SynonymsREV1/UBM2-inhibitor;  REV1/UBM2inhibitor;  REV1/UBM2 inhibitor
Molecular FormulaC19H18I2N2O4
Molecular Weight592.17
Structural Identifiers
SMILESO=C1NCCN(C(CCC2=CC(I)=C(OC3=CC=C(O)C=C3)C(I)=C2)=O)C1
InChIInChI=1S/C19H18I2N2O4/c20-15-9-12(1-6-18(26)23-8-7-22-17(25)11-23)10-16(21)19(15)27-14-4-2-13(24)3-5-14/h2-5,9-10,24H,1,6-8,11H2,(H,22,25)
InChIKeyZXMPDOKFXIRANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

REV1/UBM2 Inhibitor: Chemical Identity, Pharmacological Class, and Procurement Essentials for DNA Damage Tolerance Research


The REV1/UBM2 inhibitor is a small-molecule tool compound that directly targets the ubiquitin-binding motif 2 (UBM2) domain of the REV1 protein, thereby competitively blocking the interaction between REV1 and ubiquitin or monoubiquitinated PCNA [1]. REV1 is a central scaffolding protein in the mutagenic translesion synthesis (TLS) pathway, a DNA damage tolerance (DDT) mechanism that enables cancer cells to survive genotoxic chemotherapy and acquire drug resistance [2]. The prototypical REV1/UBM2 inhibitor MLAF50 (CAS 1417653-96-3) was identified as the first small molecule to directly bind REV1 UBM2 and orthosterically inhibit the REV1-ubiquitin interaction, with a binding affinity (Kd) of 37 μM determined by surface plasmon resonance (SPR) [1]. This compound class functions by preventing chromatin recruitment of REV1 to damage sites, thereby suppressing DDT and enhancing the cytotoxicity of DNA-damaging agents such as cisplatin and cyclophosphamide [3].

Why REV1-Targeted Inhibitors Are Not Interchangeable: Interface-Specific Pharmacology and Functional Divergence


REV1-targeted inhibitors cannot be generically substituted because REV1 participates in TLS through multiple structurally and functionally distinct protein-protein interaction interfaces. The REV1-REV7 interface inhibitor JH-RE-06 (IC50 = 0.78 μM, Kd = 0.42 μM) blocks Polζ recruitment via the REV1 C-terminal domain (CTD) and induces REV1 dimerization [1]. The REV1-CT/RIR inhibitor class (e.g., phenazopyridine analogs, Kd ≈ 21 μM) disrupts the interaction between REV1-CT and the REV1-interacting regions (RIR) of inserter polymerases such as Polη and Polκ [2]. In contrast, REV1/UBM2 inhibitors (e.g., MLAF50, Kd = 37 μM) target the ubiquitin-binding interface located in the N-terminal region of REV1 and prevent chromatin recruitment independently of CTD-mediated polymerase scaffolding [3]. A REV1 knockout mouse model demonstrates that REV1 is non-essential in unstressed cells, establishing a favorable therapeutic window, but the specific phenotype of inhibition depends entirely on which protein-protein interaction interface is targeted [4]. Therefore, substitution among JH-RE-06, CT/RIR inhibitors, or UBM2 inhibitors will produce fundamentally different effects on TLS pathway output, mutagenesis rates, and chemotherapy sensitization profiles.

REV1/UBM2 Inhibitor Quantitative Differentiation Guide: MLAF50 vs. JH-RE-06, CT/RIR Inhibitors, and REV7 Antagonists


MLAF50 Binds Directly to REV1 UBM2 with Orthosteric Competition Against Ubiquitin, Unlike JH-RE-06 Which Targets the CTD

MLAF50 binds directly to the REV1 UBM2 domain and competes orthosterically with ubiquitin for the same binding pocket, as demonstrated by NMR chemical shift perturbation experiments [1]. In SPR assays, MLAF50 exhibits a Kd of 37 μM for the REV1 UBM2-ubiquitin interaction [1]. This binding mode is mechanistically distinct from JH-RE-06, which targets the REV1 C-terminal domain (CTD) and blocks the REV1-REV7 interface with an IC50 of 0.78 μM (AlphaScreen) and Kd of 0.42 μM (ITC) [2]. Phenazopyridine (PAP) analog 1, a REV1-CT/RIR inhibitor, binds with a Kd of 21 μM (MST) and targets the RIR-binding site on REV1-CT rather than the UBM2 domain [3]. Therefore, MLAF50 is the only commercially available tool compound that selectively interrogates the ubiquitin-dependent chromatin recruitment function of REV1.

REV1 UBM2 domain ubiquitin-binding motif orthosteric inhibition

MLAF50 Suppresses UV-Induced HPRT Mutagenesis by Approximately 2-Fold in U2OS Cells

MLAF50 (designated Compound 1 in the primary study) suppresses UV-induced mutagenesis at the HPRT locus in U2OS cells. In HPRT mutagenesis assays, treatment with MLAF50 reduced the UV-induced mutation frequency from approximately 10 mutants per 10⁶ surviving cells (UV + DMSO control) to approximately 5 mutants per 10⁶ surviving cells, representing an approximate 2-fold reduction in mutagenesis [1]. This mutagenesis suppression effect is a direct consequence of UBM2 inhibition and has not been reported for the REV7 antagonist Compound 7, which sensitizes HeLa cells to cisplatin but lacks published quantitative mutagenesis reduction data in comparable assay systems [2]. MLAF50's mutagenesis suppression is particularly notable given that mutation of the UBM2 domain alone virtually abolishes the increase in mutation frequency induced by DNA-damaging agents, confirming that this domain is essential for REV1-mediated mutagenesis [3].

mutagenesis suppression HPRT mutation assay UV-induced DNA damage

MLAF50 Enhances Cisplatin and Cyclophosphamide Cytotoxicity by ~10-Fold in Clonogenic Survival Assays

In clonogenic survival assays using U2OS osteosarcoma cells, MLAF50 (Compound 1) enhances the cytotoxicity of both cisplatin and 4-hydroxycyclophosphamide (active metabolite of cyclophosphamide). Cells treated with MLAF50 alone exhibited approximately 2-fold lower clonogenic survival compared to DMSO-treated controls [1]. When combined with a non-lethal dose of either cisplatin or 4-hydroxycyclophosphamide, MLAF50 reduced clonogenic survival by approximately 10-fold relative to control cells, demonstrating a synergistic enhancement of chemotherapy efficacy [1]. In contrast, the REV7 antagonist Compound 7 (IC50 = 78 μM in FP assays) reduced clonogenic survival of cisplatin-treated HeLa cells, but the magnitude of sensitization was not quantified as fold-change relative to vehicle controls in the primary publication, limiting cross-study comparison [2].

chemotherapy sensitization cisplatin cytotoxicity clonogenic survival

MLAF50 Prevents Cisplatin-Induced Chromatin Localization of REV1 in U2OS Cells

Immunofluorescence and chromatin fractionation assays demonstrate that MLAF50 prevents the cisplatin-induced chromatin localization of REV1 in U2OS cells [1]. In the absence of MLAF50, cisplatin treatment induces robust formation of REV1 foci on chromatin, co-localizing with PCNA at sites of DNA damage [1]. Treatment with MLAF50 disrupts this chromatin co-localization, confirming that UBM2-mediated ubiquitin binding is essential for REV1 recruitment to damaged chromatin [1]. This phenotype is mechanistically distinct from JH-RE-06, which does not prevent REV1 chromatin recruitment but instead induces REV1 dimerization and blocks Polζ recruitment downstream of chromatin localization [2]. The REV7 antagonist Compound 7 has not been evaluated for effects on REV1 chromatin localization in published studies [3].

chromatin recruitment REV1-PCNA colocalization cisplatin-induced DNA damage

REV1/UBM2 Inhibitor Application Scenarios: Validated Use Cases for MLAF50 in DNA Damage Tolerance and Chemotherapy Sensitization Research


Dissecting Ubiquitin-Dependent vs. Polymerase-Recruitment Functions of REV1 in TLS

Use MLAF50 (50 μM) in U2OS or similar cancer cell lines to specifically inhibit REV1 UBM2-ubiquitin binding without affecting REV1-CT-mediated polymerase recruitment. Compare chromatin fractionation and immunofluorescence results with JH-RE-06 treatment to distinguish upstream chromatin recruitment effects from downstream Polζ recruitment blockade [1][2]. This approach enables the generation of pathway-specific phenotypes that cannot be obtained with CTD-targeting inhibitors alone.

Quantifying Mutagenesis Suppression in HPRT Mutation Assays Following UV or Cisplatin Challenge

Employ MLAF50 at 50 μM in U2OS cells subjected to 10 J/m² UVC irradiation or cisplatin treatment, then quantify HPRT mutation frequency via 6-thioguanine selection. The approximately 2-fold reduction in UV-induced mutagenesis provides a validated quantitative benchmark for assessing UBM2-dependent mutagenic TLS activity [1]. This assay is particularly suitable for studies investigating the contribution of REV1 UBM2 to chemotherapy-induced secondary mutagenesis and acquired resistance.

Enhancing Cisplatin and Cyclophosphamide Cytotoxicity in Clonogenic Survival Studies

Use MLAF50 as a chemotherapy-sensitizing agent in clonogenic survival assays with U2OS cells or other REV1-expressing cancer cell lines. Treat cells with a non-lethal pulse dose of cisplatin or 4-hydroxycyclophosphamide, followed by 50 μM MLAF50, and assess colony formation after 7-14 days. The approximately 10-fold reduction in clonogenic survival serves as a robust positive control for validating REV1/UBM2 inhibitor activity and benchmarking new UBM2-targeting compounds [1].

Investigating Chromatin Recruitment Dynamics of REV1 in Response to DNA Damage

Apply MLAF50 (50 μM) prior to cisplatin treatment (20 μM, 6 hours) in U2OS cells to inhibit REV1 chromatin localization. Use chromatin fractionation followed by Western blotting or immunofluorescence microscopy to quantify REV1 and PCNA co-localization on chromatin [1]. This application is essential for studies examining the temporal sequence of TLS complex assembly and the role of ubiquitin signaling in initiating DDT.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for REV1/UBM2 Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.